1,3,6-Cyclooctatriene
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Overview
Description
Cycloocta-1,3,6-triene is a cyclooctatriene.
Scientific Research Applications
Chemical Reactions and Adduct Formation : 1,3,6-Cyclooctatriene is involved in normal Diels-Alder-adducts with nitrosobenzenes and shows unique rearrangement reactions when combined with nitro-substituted nitrosobenzenes (Kresze & Bathelt, 1973).
Kinetic and Equilibrium Studies : Studies on the gas-phase equilibrium and rate constants for the isomerizations of this compound have been conducted, providing detailed insights into its kinetic and thermodynamic properties (Greathead & Orchard, 1983).
Complex Formation and Reactivity : Research into the reaction of this compound with Fe2(CO)9 under mild conditions has led to the formation of stable complexes, showcasing its potential in complex formation and organometallic chemistry (Salzer & Philipsborn, 1976).
Catalysis and Cycloisomerization : The cycloisomerization of certain compounds to cyclooctatriene products, catalyzed by platinum, highlights its role in synthetic organic chemistry and catalysis (Vasu, Das, & Liu, 2010).
Preparation and Characterization of Derivatives : The preparation and characterization of 3,5,7-Cyclooctatriene-1,2-dione and its bromo derivative have been achieved, expanding the range of derivatives and applications of cyclooctatrienes in chemistry (Oda, Oda, Miyakoshi, & Kitahara, 1977).
Structural and Conformational Studies : Research on the molecular conformation of cycloalkatrienes, including this compound, provides valuable information on their stability and structural preferences, which is crucial for their applications in material science and molecular design (Buemi, Zuccarello, & Grasso, 1977).
properties
CAS RN |
3725-30-2 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
(1Z,3Z,6Z)-cycloocta-1,3,6-triene |
InChI |
InChI=1S/C8H10/c1-2-4-6-8-7-5-3-1/h1-4,7-8H,5-6H2/b3-1-,4-2-,8-7- |
InChI Key |
LHNSMWDERKGLJK-DKPWQKSPSA-N |
Isomeric SMILES |
C/1/C=C\C=C/C/C=C1 |
SMILES |
C1C=CCC=CC=C1 |
Canonical SMILES |
C1C=CCC=CC=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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